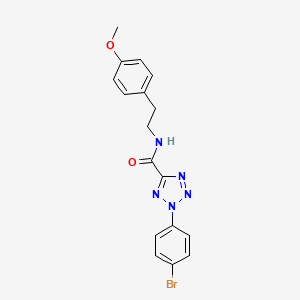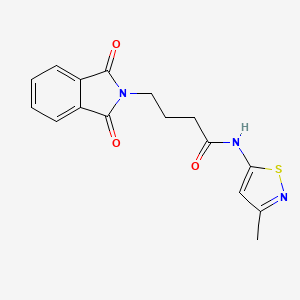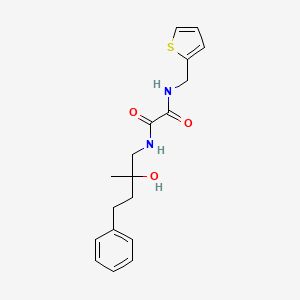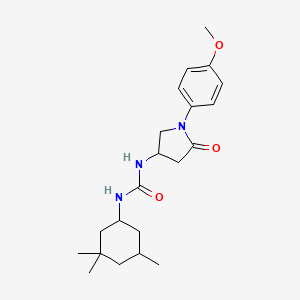
2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide is a derivative of tetrazole, which is a class of synthetic heterocyclic aromatic compounds, featuring a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the bromophenyl and methoxyphenethyl groups suggests potential for interaction with biological systems, possibly as a pharmacophore.
Synthesis Analysis
The synthesis of related tetrazole derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of antipyrine-like derivatives involves the formation of benzamide compounds with good yields and is characterized spectroscopically . Similarly, the synthesis of benzimidazole derivatives includes the use of FTIR, (1)H NMR, and mass spectroscopy to determine the structures of the compounds . These methods are likely applicable to the synthesis of the compound , although the exact synthetic route would need to be tailored to incorporate the specific bromophenyl and methoxyphenethyl substituents.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives can be characterized using X-ray crystallography, as demonstrated by the isostructural crystallization of antipyrine derivatives in the monoclinic P21/c space group . The presence of substituents like bromophenyl and methoxyphenethyl groups would influence the molecular geometry and intermolecular interactions within the crystal lattice. Hirshfeld surface analysis and DFT calculations can provide insights into the nature of these interactions, such as hydrogen bonding and π-interactions .
Chemical Reactions Analysis
Tetrazole derivatives can undergo various chemical reactions, including Claisen-Schmidt condensation, as seen in the synthesis of hetero annulated carbazoles . The reactivity of the tetrazole ring, particularly at the 5-carboxamide position, could allow for further functionalization or participation in bioconjugation reactions. The bromophenyl group could also be reactive under certain conditions, potentially undergoing palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The antiallergic activity of related compounds has been linked to their physicochemical properties, and structure-activity relationships have been established using models like the Hansch/Free-Wilson model . The bromophenyl and methoxyphenethyl groups in the compound of interest would contribute to its lipophilicity, electronic distribution, and potential biological activity. Additionally, antimicrobial evaluation and docking studies of similar tetrazole-containing compounds provide a basis for understanding the interaction of these molecules with biological targets .
科学的研究の応用
Synthesis and Characterization
Compounds structurally related to "2-(4-bromophenyl)-N-(4-methoxyphenethyl)-2H-tetrazole-5-carboxamide" have been synthesized and characterized to explore their potential in various applications. For example, Hassan, Hafez, and Osman (2014) synthesized a series of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, highlighting the importance of such compounds in the development of novel cytotoxic agents against cancer cells (Hassan, Hafez, & Osman, 2014). Similarly, Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanine compounds, emphasizing their potential in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitumor Activity
Research on compounds with similar structures or functional groups has shown significant antimicrobial and antitumor activities. For instance, Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating their efficacy as COX-1/COX-2 inhibitors with notable analgesic and anti-inflammatory activities (Abu-Hashem, Al-Hussain, & Zaki, 2020). Murali, Sparkes, and Prasad (2017) also highlighted the antitumor potential of synthesized hetero annulated carbazoles, particularly against breast cancer cell lines, underscoring the relevance of such compounds in medicinal chemistry (Murali, Sparkes, & Prasad, 2017).
Material Science Applications
In material science, compounds structurally related or similar to "this compound" have been explored for their electro-optical properties. Hsiao, Peng, Kung, Leu, and Lee (2015) synthesized and characterized aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units, revealing their significant thermal stability, electrochemical oxidation, and electrochromic performance, which are crucial for applications in optoelectronics (Hsiao, Peng, Kung, Leu, & Lee, 2015).
特性
IUPAC Name |
2-(4-bromophenyl)-N-[2-(4-methoxyphenyl)ethyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-25-15-8-2-12(3-9-15)10-11-19-17(24)16-20-22-23(21-16)14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHFUMQKNKQNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)
![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)


![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2504770.png)

![4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2504772.png)

![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2504779.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide](/img/structure/B2504781.png)